2-(terc-butoxicarbonil)amino-4-carboxilato de metilo tiazol

Descripción general

Descripción

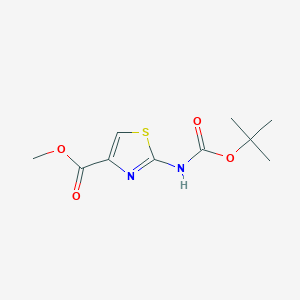

Methyl 2-Boc-aminothiazole-4-carboxylate is a chemical compound with the molecular formula C10H14N2O4S. It is a derivative of aminothiazole and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability .

Aplicaciones Científicas De Investigación

Methyl 2-Boc-aminothiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .

Mecanismo De Acción

Mode of Action

It has been suggested that the carboxyl group of the thiazole ring forms hydrogen bonds with the nh of cys112, while the nh2 is proximal to and forms hydrogen bonds with the imidazole ring of his244 . This suggests that the compound may interact with its targets through hydrogen bonding, potentially leading to changes in the target’s function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-Boc-aminothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-thiazole-4-carboxylic acid methyl ester with di-tert-butyl dicarbonate in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction is typically carried out in a solvent mixture of dichloromethane and tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for Methyl 2-Boc-aminothiazole-4-carboxylate are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-Boc-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparación Con Compuestos Similares

Methyl 2-Boc-aminothiazole-4-carboxylate can be compared with other similar compounds such as:

- Ethyl 2-Boc-aminothiazole-4-carboxylate

- tert-Butyl (4-bromothiazol-2-yl)carbamate

- N-Boc-2-Amino-4-cyanothiazole

- Methyl 5-bromo-2-(tert-butoxycarbonyl)amino-thiazole-4-carboxylate

These compounds share similar structural features but differ in their substituents and functional groups, which can influence their reactivity and applications. Methyl 2-Boc-aminothiazole-4-carboxylate is unique due to its specific combination of the Boc-protected amino group and the thiazole ring, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Methyl 2-Boc-aminothiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-Boc-aminothiazole-4-carboxylate features a thiazole ring that incorporates both sulfur and nitrogen, which contributes to its reactivity and biological activity. The Boc (tert-butyloxycarbonyl) group enhances the compound's stability and solubility in biological systems, making it suitable for various applications in medicinal chemistry.

The primary mechanism of action for methyl 2-Boc-aminothiazole-4-carboxylate involves the inhibition of key enzymes related to bacterial cell wall biosynthesis. Specifically, it targets the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial growth. By inhibiting this enzyme, the compound effectively disrupts the synthesis of peptidoglycan, leading to bacterial cell death.

Antimicrobial Activity

Methyl 2-Boc-aminothiazole-4-carboxylate exhibits significant antimicrobial properties against a range of pathogens:

- Bacterial Strains : It has shown efficacy against gram-positive bacteria such as Staphylococcus epidermidis and gram-negative bacteria including Pseudomonas aeruginosa. The compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial effects .

- Fungal Strains : The compound also displays antifungal activity against species like Candida albicans and Candida glabrata, further emphasizing its broad-spectrum antimicrobial potential.

Anticancer Activity

Research indicates that methyl 2-Boc-aminothiazole-4-carboxylate has potential as an anticancer agent. In vitro studies have shown that it can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds derived from this scaffold have been reported to reduce levels of prostaglandin E2 (PGE2), which is associated with cancer progression .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-Boc-aminothiazole-4-carboxylate and its derivatives:

- Antimicrobial Efficacy : A study reported that derivatives of 2-aminothiazoles exhibited strong antibacterial activity with IC50 values ranging from 0.84 to 1.39 μM against COX-2 enzymes, highlighting their potential as therapeutic agents against bacterial infections .

- Antitubercular Activity : Another study identified a related compound with an MIC of 0.06 µg/ml against Mycobacterium tuberculosis H37Rv, suggesting that thiazole derivatives could serve as templates for developing new anti-tubercular drugs .

- Cell Cycle Effects : In cancer research, methyl 2-Boc-aminothiazole derivatives were shown to alter cell cycle progression in treated MCF-7 cells, indicating their role in inducing apoptosis through specific biochemical pathways .

Comparative Analysis

The biological activities of methyl 2-Boc-aminothiazole-4-carboxylate can be compared with other thiazole derivatives:

| Compound | Activity | MIC/IC50 Values |

|---|---|---|

| Methyl 2-Boc-aminothiazole-4-carboxylate | Antibacterial & Anticancer | MIC = Low µM |

| Ethyl 2-aminothiazole-4-carboxylate | Antibacterial | IC50 = 0.84 - 1.39 μM |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Antitubercular | MIC = 0.06 µg/ml |

Propiedades

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-6(5-17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJAUDDGOCGHFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428424 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-62-8 | |

| Record name | Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.